molecular formula C22H15N3O5S B2658168 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-75-3

6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2658168
CAS No.: 632320-75-3
M. Wt: 433.44
InChI Key: CVOMRZIFLGJURD-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically crafted small molecule based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound features a complex, fused ring system that incorporates a chromene (benzopyran) core annulated with a pyrrole ring, further diversified with a 3-nitrophenyl substituent at the N-1 position and a thiazol-2-yl group at the C-2 position, with additional methyl groups at the 6 and 7 positions. The chromeno[2,3-c]pyrrole skeleton is recognized as a "privileged structure" due to its presence in compounds with a broad range of biological activities and its ability to interact with multiple biological targets . While the specific biological data for this particular derivative is an area of active investigation, related structures in this chemical family have been reported to exhibit various pharmacological properties, including acting as glucokinase activators and serving as mimetics of glycosaminoglycans . The presence of the thiazole ring, a common feature in many bioactive molecules, and the electron-withdrawing nitroaromatic group are key structural features that can be explored to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. This compound is supplied for research purposes to support investigations into heterocyclic chemistry, the synthesis of structurally complex scaffolds via efficient multicomponent processes, and the screening of novel chemical entities for potential biological activity . Researchers can utilize this molecule as a key intermediate in diversity-oriented synthesis or as a reference standard in bioactivity studies. This product is intended for chemical and biological research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

632320-75-3

Molecular Formula

C22H15N3O5S

Molecular Weight

433.44

IUPAC Name

6,7-dimethyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15N3O5S/c1-11-8-15-16(9-12(11)2)30-20-17(19(15)26)18(13-4-3-5-14(10-13)25(28)29)24(21(20)27)22-23-6-7-31-22/h3-10,18H,1-2H3

InChI Key

CVOMRZIFLGJURD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a unique structure that includes a chromeno[2,3-c]pyrrole core fused with a thiazole ring and substituted with nitrophenyl and dimethyl groups. The presence of these functional groups suggests significant pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is C22H15N3O5SC_{22}H_{15}N_{3}O_{5}S with a molecular weight of 433.44 g/mol. The IUPAC name is 6,7-dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its structural features are critical in determining its biological activity, particularly its interactions with various biological targets.

PropertyValue
Molecular Formula C22H15N3O5S
Molecular Weight 433.44 g/mol
IUPAC Name 6,7-dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
CAS Number 632320-87-7

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors within biological systems. The nitrophenyl group can facilitate electron transfer reactions, while the thiazole ring may bind to metal ions or other biomolecules. This interaction can influence cellular processes such as signal transduction and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Research has demonstrated that certain derivatives show potent inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds were tested for their Minimum Inhibitory Concentration (MIC) values and exhibited promising results with MIC90 values below 10 µg/mL against various strains of M. tuberculosis .

Cytotoxicity Studies

Cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages were evaluated for several derivatives. Notably:

  • Selected derivatives displayed low cytotoxicity with high selectivity indices (SI), indicating their potential as therapeutic agents with minimal adverse effects on normal cells . For example:
CompoundMIC90 (µg/mL)SI (Macrophages)SI (Fibroblasts)
5n<1144.86177.29
5q<10>10>10
5r<10>10>10

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimycobacterial Activity : A study focused on the synthesis of new derivatives based on the pyrrole scaffold revealed that compounds bearing specific functional groups exhibited enhanced activity against M. tuberculosis. The binding affinity was confirmed through molecular docking studies .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of these compounds on human cell lines. Results indicated that certain derivatives maintained low toxicity while effectively inhibiting bacterial growth .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Pyrazole Derivatives : Thiazole-containing derivatives (e.g., the target compound) exhibit distinct electronic profiles due to sulfur’s polarizability, whereas pyrazole-containing analogues (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) prioritize hydrogen-bonding interactions .

Q & A

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Methodological Answer : Trace impurities (e.g., diastereomers) require hyphenated techniques:
  • LC-HRMS : Detects <0.1% impurities via exact mass filtering.
  • Chiral HPLC : Resolves enantiomers using amylose columns.
  • NMR qNMR : Quantifies residual solvents (DMSO, ethanol) .

Notes

  • Advanced questions emphasize mechanistic depth, data validation, and methodological rigor.
  • Citations correspond to evidence IDs (e.g., refers to synthetic protocols in ).

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